N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide
Overview
Description
The compound “N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group at the 5-position and a methoxy group at the 2-position. The nitrogen of the pyridine ring is also bonded to a trifluoroacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which imparts aromaticity and contributes to the compound’s stability. The electronegative atoms (oxygen in the methoxy group, nitrogen in the trifluoroacetamide group, and bromine) would create regions of high electron density, which could be involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoroacetamide groups could increase its density and boiling point compared to a simple pyridine .Scientific Research Applications
Brominated Flame Retardants
Novel Brominated Flame Retardants - A review focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. This review highlights the need for more research on their occurrence, environmental fate, and toxicity due to the increasing application of NBFRs. Large knowledge gaps exist for many NBFRs not included in monitoring programs, indicating the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Toxicology of Brominated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans - This literature review and health assessment detail the occurrence and toxicological impacts of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds are trace contaminants in brominated flame retardants and produced during combustion. The biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, inducing various toxicities in animals and potentially humans (Mennear & Lee, 1994).
Environmental Concentrations and Toxicology
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) - This review summarizes studies on 2,4,6-tribromophenol, a widely produced brominated phenol, from an environmental perspective. It covers concentrations in the environment, toxicokinetics, toxicodynamics, and highlights gaps in current knowledge about this chemical. Due to its many sources, 2,4,6-tribromophenol is found ubiquitously in the environment, yet much is unknown about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Mechanism of Action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, and cyp2c9 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The compound interacts with its targets, the cytochrome P450 enzymes, by binding to their active sites. This binding inhibits the enzymatic activity, leading to changes in the metabolic processes that these enzymes are involved in
Biochemical Pathways
The inhibition of the cytochrome P450 enzymes affects various biochemical pathways. These enzymes are involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and hormones. Therefore, the inhibition of these enzymes can have wide-ranging effects on the body’s biochemistry .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good oral bioavailability . It has a moderate lipophilicity, with a consensus Log Po/w of 2.9 .
Result of Action
Given its inhibitory effects on several cytochrome p450 enzymes, it can be inferred that the compound could potentially affect the metabolism of other drugs and endogenous compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of the compound. For instance, the presence of other drugs that are substrates or inhibitors of the same cytochrome P450 enzymes could affect the compound’s efficacy . .
Biochemical Analysis
Biochemical Properties
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, and metabolism . The interaction between this compound and these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in cancer cells . Additionally, this compound affects the phosphorylation levels of AKT, a key downstream effector of PI3K, thereby altering cellular metabolism and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity and disrupting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to decreased phosphorylation of AKT, resulting in reduced cell proliferation and increased apoptosis. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the metabolism of lipids, proteins, and carbohydrates by modulating the activity of key enzymes in these pathways . Additionally, this compound may influence the production of secondary metabolites and alter the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects on enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its proper localization and activity.
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-6-5(2-4(9)3-13-6)14-7(15)8(10,11)12/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHSVAVVOOMHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192234 | |
Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425334-90-2 | |
Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425334-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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